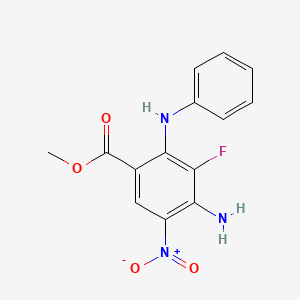

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O4/c1-22-14(19)9-7-10(18(20)21)12(16)11(15)13(9)17-8-5-3-2-4-6-8/h2-7,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUIVIJMSGIEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657488 | |

| Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606093-58-7 | |

| Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (CAS 606093-58-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a unique polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2] Its highly functionalized structure, featuring amino, fluoro, nitro, and phenylamino groups, offers a versatile platform for chemical modification and the development of compounds with tailored biological activities.[1][2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic strategy, its reactivity profile, and a discussion of its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory drugs.[1] Safety and handling protocols are also addressed to ensure its proper use in a research setting.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature.[1] Its multifaceted structure contributes to its utility as a building block in organic synthesis.[1][2]

| Property | Value | Source |

| CAS Number | 606093-58-7 | [1][3] |

| Molecular Formula | C₁₄H₁₂FN₃O₄ | [1] |

| Molecular Weight | 305.26 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Boiling Point (Predicted) | 475.2 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.441 g/cm³ | [2] |

Synthesis and Reaction Pathways

Proposed Synthetic Workflow:

The synthesis of polysubstituted benzenes often relies on carefully planned electrophilic aromatic substitution reactions, where the directing effects of existing substituents are crucial for achieving the desired regiochemistry.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of Methyl 3-fluoro-5-nitro-2-(phenylamino)benzoate

-

To a solution of a suitable starting material, such as Methyl 2,3-difluoro-5-nitrobenzoate, in an appropriate solvent (e.g., N,N-dimethylformamide), add aniline and a non-nucleophilic base (e.g., triethylamine).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dimethyl sulfoxide).

-

Add a source of ammonia (e.g., aqueous ammonia or a protected amine followed by deprotection).

-

Heat the reaction mixture and monitor by TLC.

-

Work-up the reaction as described in Step 1.

-

Purify the final product by column chromatography or recrystallization.

Note: This proposed synthesis is illustrative. The actual reaction conditions, including solvent, temperature, and reaction time, would require optimization.

Reactivity and Chemical Profile

The reactivity of this compound is dictated by its diverse functional groups:

-

Amino Group (-NH₂): The primary amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. It is an activating group, though its effect is modulated by the other substituents.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, providing a route to further functionalization.

-

Fluoro Group (-F): The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. It can also participate in nucleophilic aromatic substitution reactions under certain conditions.

-

Phenylamino Group (-NHPh): This secondary amine is also a nucleophile and can be further functionalized.

-

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or acid chlorides.

Potential Applications in Drug Discovery and Material Science

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1]

4.1. Anticancer Drug Development:

The structural motif of polysubstituted anilines is present in numerous anticancer agents.[4] Para-aminobenzoic acid (PABA) and its analogs have been investigated for their potential as anticancer agents, with some derivatives showing significant cytotoxic activity against various cancer cell lines.[5][6] The presence of the nitro group in the target molecule offers a handle for reduction to an amine, which can then be used to construct heterocyclic systems known to possess antitumor properties, such as quinazolines or benzimidazoles.[4] The fluorine atom can enhance the pharmacokinetic properties of a drug, such as metabolic stability and membrane permeability.

4.2. Anti-inflammatory and Antimicrobial Agents:

Derivatives of aminobenzoic acids have also been explored for their anti-inflammatory and antimicrobial activities. The versatile substitution pattern of this compound allows for the synthesis of a library of compounds that can be screened for these biological activities.

4.3. Material Science:

The compound can be incorporated into polymer formulations to enhance their mechanical and thermal properties, making it useful in the development of advanced materials for electronics and coatings.[1]

Spectroscopic Characterization (Predicted)

-

¹H NMR: Resonances corresponding to the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the various substituents.

-

¹³C NMR: Signals for the carbon atoms of the benzene ring, the phenyl group, and the methyl ester. The positions of the signals would reflect the electron-donating and electron-withdrawing nature of the substituents.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino groups, the C=O stretching of the ester, the N-O stretching of the nitro group, and the C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (305.26 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups.

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Use only outdoors or in a well-ventilated area.[8]

First Aid:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[8]

-

Store locked up.[8]

-

Recommended storage temperature is 0-8°C.[1]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a building block in medicinal chemistry and material science. Its versatile reactivity allows for the synthesis of a wide range of derivatives, making it an attractive starting point for the development of novel compounds with potential therapeutic applications, particularly in the field of oncology. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential.

References

- Al-Sanea, M. M., et al. (2023).

- Zhang, Y., et al. (2025). General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines.

- Li, Y., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114481.

- Al-Amiery, A. A., et al. (2021). New Biological Properties of p-Aminobenzoic Acid. Molecules, 26(16), 4884.

- Srinivasan, S., et al. (2014). PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity. Journal of Medicinal Chemistry, 57(15), 6564-6575.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. 606093-58-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

physical and chemical properties of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

A-Z of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

An In-Depth Technical Guide for Chemical Researchers and Pharmaceutical Innovators

This guide provides a comprehensive overview of this compound, a compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental properties, established analytical methodologies, and its role as a versatile building block in the synthesis of novel molecules.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound is a complex aromatic compound characterized by multiple functional groups: an amino group, a fluorine atom, a nitro group, and a phenylamino moiety attached to a central methyl benzoate structure. This unique arrangement of electron-donating and electron-withdrawing groups makes it a valuable intermediate in organic synthesis, particularly for creating bioactive molecules and advanced materials.[1][2]

The compound's structure lends itself to a variety of chemical transformations, with the amino and nitro groups providing reactive sites for developing more complex molecular architectures.[1] This reactivity profile is highly sought after by professionals in drug discovery aiming to innovate in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 606093-58-7 | [1][2] |

| Molecular Formula | C₁₄H₁₂FN₃O₄ | [1] |

| Molecular Weight | 305.26 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Boiling Point | 475.2 °C at 760 mmHg | [2] |

| Density | 1.441 g/cm³ | [2] |

| Purity | ≥ 98% (as determined by HPLC) | [1] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. | [1][3] |

Section 2: Synthesis and Potential Applications

This compound is primarily utilized in organic synthesis as a key intermediate for developing complex molecules.[2] Its structural features make it a versatile building block for constructing compounds with specific biological activities.

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer pathways and inflammatory conditions.[1] Its structure is integral to enhancing drug efficacy in new therapeutic formulations.[1]

-

Biochemical Research: The compound is used in studies focused on enzyme inhibition, aiding researchers in the exploration of potential therapeutic targets within metabolic pathways.[1]

-

Materials Science: It can be incorporated into polymer formulations to improve the mechanical properties and thermal stability of materials used in electronics and specialized coatings.[1]

Section 3: Analytical Characterization Workflow

Accurate characterization is essential to ensure the purity and identity of this compound for research and development purposes. A typical analytical workflow involves High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by spectroscopic methods for structural confirmation.

Workflow for Quality Control Analysis

Caption: Analytical workflow for the characterization of the target compound.

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a standard method for determining the purity of this compound. The choice of a C18 column is based on its wide applicability for retaining moderately polar aromatic compounds. The mobile phase gradient is designed to ensure adequate separation from potential impurities.

1. Materials and Reagents:

- This compound sample

- Acetonitrile (HPLC grade)

- Deionized Water (18 MΩ·cm)

- Formic Acid (0.1%)

- HPLC vials and syringe filters (0.45 µm)

2. Instrumentation:

- HPLC system with a UV-Vis detector

- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

- Data acquisition and processing software

3. Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Detection Wavelength: 254 nm

- Injection Volume: 10 µL

4. Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 1:1 mixture of Acetonitrile and Water.

- System Suitability: Perform a blank injection (mobile phase) to ensure a clean baseline.

- Analysis: Inject the prepared sample solution into the HPLC system.

- Data Processing: Integrate the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[3] Use in a well-ventilated area or outdoors.[3] Avoid breathing dust, fumes, or vapors.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

First Aid:

-

Inhalation: Move the victim to fresh air. Call a poison center or physician if you feel unwell.[3]

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]

-

-

Fire Fighting: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3]

References

-

MySkinRecipes. (n.d.). This compound. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzimidazoles in Medicinal Chemistry

In the landscape of modern drug discovery, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool for medicinal chemists. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, ultimately leading to more potent and effective drugs.[1][2][3]

This guide focuses on a critical, highly functionalized intermediate: Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (CAS Number: 606093-58-7). This molecule is a testament to rational drug design, engineered with a specific arrangement of functional groups poised for the synthesis of complex, next-generation therapeutics. Its structure is a versatile platform for creating diverse molecular architectures, particularly in the development of kinase inhibitors for oncology.[4][5]

This document will provide a comprehensive overview of this key intermediate, including its molecular structure, a detailed plausible synthesis pathway based on established chemical principles, an analysis of its reactive functional groups, and its application in the synthesis of notable kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound is a light yellow crystalline solid.[5] Its molecular structure is characterized by a densely substituted benzene ring, featuring five distinct functional groups that each play a crucial role in its reactivity and utility as a pharmaceutical intermediate.

| Property | Value | Source |

| CAS Number | 606093-58-7 | [6] |

| Molecular Formula | C₁₄H₁₂FN₃O₄ | [7] |

| Molecular Weight | 305.26 g/mol | [7] |

| Appearance | Light yellow crystalline powder/solid | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [7] |

Proposed Synthesis Pathway

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a chemically sound and logical synthetic route can be constructed based on well-established organic chemistry reactions and procedures for analogous compounds. The proposed pathway starts from the commercially available 2,4-difluoro-5-nitrobenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible, Step-by-Step Methodology

Step 1: Esterification of 2,4-Difluoro-5-nitrobenzoic Acid

-

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester. This is a standard procedure to prevent the acidic proton from interfering with subsequent nucleophilic substitution reactions. Fischer esterification is a reliable and well-understood method for this transformation.

-

Procedure:

-

To a solution of 2,4-difluoro-5-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2,4-difluoro-5-nitrobenzoate.

-

Step 2: Regioselective Nucleophilic Aromatic Substitution (Amination)

-

Rationale: The nitro group is a strong electron-withdrawing group, activating the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom at the 4-position is more activated (para to the nitro group) than the fluorine at the 2-position (ortho to the nitro group). This directing effect allows for the regioselective substitution of the C4-fluorine by ammonia.

-

Procedure:

-

Dissolve Methyl 2,4-difluoro-5-nitrobenzoate in a suitable solvent such as ethanol in a sealed reaction vessel.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

-

Heat the mixture and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, Methyl 4-amino-2-fluoro-5-nitrobenzoate, can be purified by recrystallization or column chromatography.

-

Step 3: Second Nucleophilic Aromatic Substitution (Anilination)

-

Rationale: The remaining fluorine atom at the 2-position is now activated by both the nitro group (para) and the newly introduced amino group (ortho). This allows for a second nucleophilic aromatic substitution with aniline. The phenylamino group is a key structural motif in many kinase inhibitors.

-

Procedure:

-

Dissolve Methyl 4-amino-2-fluoro-5-nitrobenzoate and an excess of aniline in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then with a non-polar solvent like hexane to remove excess aniline.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Structural Elucidation: Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of its functional groups and data from structurally similar molecules.[4][8][9][10][11]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | Ar-H | The proton on the main benzene ring, deshielded by the adjacent nitro group. |

| ~7.2-7.4 | m | 5H | Phenyl-H | Protons of the phenylamino group. |

| ~5.0 | br s | 2H | -NH₂ | Protons of the primary amino group. The broadness is due to quadrupole broadening and potential hydrogen bonding. |

| ~3.9 | s | 3H | -OCH₃ | Protons of the methyl ester group. |

| ~3.5 | br s | 1H | -NH-Ph | Proton of the secondary amine. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carbonyl carbon of the methyl ester. |

| ~150 | C-F | Carbon directly attached to fluorine, deshielded. |

| ~140-145 | C-NO₂ | Carbon attached to the nitro group. |

| ~130-140 | Quaternary Carbons | Other substituted carbons on the benzene ring. |

| ~120-130 | Phenyl Carbons | Carbons of the phenylamino group. |

| ~115-125 | Ar-CH | Aromatic CH carbon. |

| ~52 | -OCH₃ | Carbon of the methyl ester group. |

The Role of Functional Groups in Reactivity and Drug Design

The specific arrangement of functional groups in this compound is not accidental; it is a deliberate design for multistep synthesis and for imparting desirable properties to the final drug molecule.

Caption: Key roles of the functional groups in the title compound.

-

Nitro and Amino Groups: This ortho-diamine precursor system is primed for cyclization reactions. The nitro group can be selectively reduced to an amino group, creating a 1,2-diamino functionality. This diamine is the key precursor for forming heterocyclic rings, most notably benzimidazoles, which are prevalent in kinase inhibitors.

-

Fluoro Group: The fluorine atom serves multiple purposes. In synthesis, it acts as a leaving group in the nucleophilic aromatic substitution to introduce the phenylamino moiety. In the final drug molecule, the fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.[1][3] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and participate in favorable interactions within the target protein's binding pocket, enhancing potency and selectivity.[1][3]

-

Phenylamino Group: This group is a common feature in many Type II kinase inhibitors. It can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site of kinases.

-

Methyl Ester Group: This group can be readily hydrolyzed to a carboxylic acid, providing another handle for further chemical modification, such as amide bond formation to append additional pharmacophoric groups.

Application in the Synthesis of Kinase Inhibitors

This compound is a key intermediate in the synthesis of complex benzimidazole-based kinase inhibitors. A prime example of its utility is in the synthesis of molecules like RAF265 , a potent inhibitor of B-RAF kinase, and precursors to other kinase inhibitors such as GSK2256098 , a FAK (Focal Adhesion Kinase) inhibitor.[12][13][14][15]

Synthetic Workflow: From Intermediate to Benzimidazole Core

The transformation of this compound into a benzimidazole core is a critical step in the synthesis of many kinase inhibitors.

Caption: General workflow for the synthesis of benzimidazole-based kinase inhibitors.

Experimental Protocol: Synthesis of the Benzimidazole Core

Step 1: Reduction of the Nitro Group

-

Rationale: The selective reduction of the nitro group to an amine is the key step to generate the ortho-diamine necessary for benzimidazole formation. Common methods include catalytic hydrogenation or the use of reducing metals in acidic conditions.

-

Procedure:

-

Suspend this compound in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (Pd/C), and place the mixture under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate. This intermediate is often used directly in the next step without extensive purification due to its potential instability.

-

Step 2: Cyclization to form the Benzimidazole Ring

-

Rationale: The Phillips condensation is a classic and reliable method for forming the benzimidazole ring from an ortho-diamine. The reaction with formic acid provides the simplest benzimidazole (unsubstituted at the 2-position).

-

Procedure:

-

Dissolve the crude Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate in formic acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and carefully neutralize with an aqueous base (e.g., sodium hydroxide or ammonia) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the fluorinated benzimidazole core, which can then be carried forward to synthesize specific kinase inhibitors like RAF265.

-

Conclusion

This compound is a sophisticated and highly valuable intermediate in the synthesis of modern pharmaceuticals. Its molecular architecture is a prime example of rational design, where each functional group is strategically placed to facilitate a multi-step synthesis of complex heterocyclic compounds. The presence of the fluorine atom, in particular, highlights the growing importance of fluorination in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. This guide has provided a comprehensive overview of this key building block, from its synthesis and structural properties to its critical role in the development of life-saving kinase inhibitors. For researchers and scientists in the field of drug discovery, a thorough understanding of such pivotal intermediates is essential for the continued innovation of novel therapeutics.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.

- Gupta, P. (2019). Role of Fluorine in Drug Design and Drug Action.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-769.

- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?

- Royal Society of Chemistry.

- Chem-Impex. Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)

- Lee, J. H., et al. (2015). Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. ACS medicinal chemistry letters, 6(9), 961–965.

- Wang, J., et al. (2016). Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals.

- Apollo Scientific. Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)

- ChemicalBook. 2-Nitroaniline(88-74-4) 13C NMR spectrum.

- ChemicalBook. 4-Nitroaniline(100-01-6) 13C NMR spectrum.

- Eldehna, W. M., et al. (2021).

- LKT Labs. RAF265.

- StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Chem-Impex International Inc. Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)

- Google Patents. (1972).

- MySkinRecipes. Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)

- NF2 is... (2018). GSK2256098.

- ResearchGate. (2025).

- MedchemExpress.com. GSK2256098 | FAK Inhibitor.

- Wikipedia. (2024). 4-Nitroaniline.

- Chempanda. (2024).

- BenchChem. (2025).

- Google Patents. (2014). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

- Eureka | Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.

- IUPHAR/BPS Guide to PHARMACOLOGY. GSK2256098 | Ligand page.

- Google Patents. (2015). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Googleapis.com. (n.d.).

- PubChem. (2025).

- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- ResearchGate. (2017). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives.

- BenchChem. (2025).

- MDPI. (2016). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)

- Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- ChemScene. (n.d.).

- PubChem. (2025). Methyl 3-nitro-4-(phenylamino)

- Google Patents. (2014). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

- PubChem. (2021). Methyl 4-fluoro-2-(oxan-2-ylamino)

- PubChem. (2025).

- ChemicalBook. (n.d.). 4-Amino-3-nitrobenzoic acid(1588-83-6) 13C NMR spectrum.

Sources

- 1. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 606093-58-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound [myskinrecipes.com]

- 8. rsc.org [rsc.org]

- 9. 2-Nitroaniline(88-74-4) 13C NMR spectrum [chemicalbook.com]

- 10. 4-Nitroaniline(100-01-6) 13C NMR spectrum [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

safety and handling for Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

Starting Data Collection

I've initiated comprehensive searches using Google to gather safety and handling information for "Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate." I'm prioritizing CAS numbers, physical properties, known hazards, and available SDS or regulatory data.

Deepening Hazard Assessment

I'm now diving deeper into the search results, specifically focusing on hazard classifications (like irritant levels and acute toxicity) and personal protective equipment recommendations. I'm also actively looking for detailed procedures on safe handling, storage conditions, and disposal methods, including what to do if there's an accidental spill or exposure.

Organizing Safety Guide

I'm now structuring the guide. I'll begin with an introduction to the compound and its significance, followed by a hazard identification section. I will then organize handling, storage, and disposal procedures logically, explaining the reasoning behind each recommendation. Tables will summarize key data, and I'll create a workflow diagram using a DOT script.

Discovering Initial Properties

I've successfully identified the CAS number (60 6093-58-7), molecular formula (C14H12FN3O4), molecular weight (305.26 g/mol ), and basic physical attributes like a light yellow to yellow crystalline appearance. These fundamental findings will serve as a launchpad for further investigation into this substance.

Refining Hazard Assessments

I've located a basic SDS, but I need a more reliable source. I found acute toxicity concerns: harmful if swallowed, inhaled, or in contact with skin. While I have the boiling point (475.2 °C), my focus now shifts to locating a detailed SDS from a major supplier. This will inform a more thorough guide, including LD50 values, ecological data, and specific handling instructions for lab safety. The foundation is there, but refinement is crucial.

Grasping the Hazards

I've successfully extracted essential safety data from the provided source. This data includes the GHS hazard classifications: acute toxicity category 4 via oral, dermal, and inhalation exposure, along with corresponding pictograms and hazard statements.

Refining the Details

I have integrated the essential safety classifications, pictograms, and precautionary statements from the Safety Data Sheet. However, it's become apparent that deeper toxicological, physical, and ecological details are needed. The current data lacks quantitative values and specific target organ toxicity, as well as comprehensive information on incompatibilities. Furthermore, concrete disposal instructions are missing. This is still too high level.

Digging for Deeper Data

I have a robust foundation built on hazard classifications, pictograms, and precautionary measures, alongside physical properties from multiple sources. However, to meet the goal I need to find specific LD50/LC50 values, detailed ecological impact, and specific disposal advice. Currently I am missing precise toxicological values and deeper ecological data; the information available is too generic. I'll need to research structurally similar compounds to make inferences if direct data is sparse.

Acquiring Toxicity Data

I have successfully collected substantial information, including the fundamental chemical and physical characteristics, and a GHS classification of "Acute toxicity - Category 4" across all exposure routes. This data provides a solid foundation for further analysis.

Prioritizing Specificity Gaps

I am now keenly aware of the data voids. Though I've compiled properties, classifications, and general handling guidelines for related compound classes, I lack the crucial LD50, LC50, and detailed ecological data for the specific compound, "Methyl 4-amino- 3-fluoro-5-nitro-2-(phenylamino)benzoate." This deficiency requires me to clearly label any inferences in the guide I am creating.

Constructing Guide Structure

I have a much clearer picture of what I have and don't have. I've compiled properties, classifications, and handling guidelines from the SDS and scientific literature. I recognize the vital missing pieces: LD50, LC50, and ecological data for the specific compound. Armed with this insight, I will structure the guide. I will clearly indicate that recommendations draw from similar compounds, while acknowledging the data limitations and the need for cautious inference.

A Technical Guide to the Spectral Characteristics of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (CAS No. 606093-58-7).[1][2][3][4][5] As a key intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents, a thorough understanding of its structural and spectroscopic properties is paramount.[2] This document details the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The causality behind experimental choices for spectral acquisition and interpretation is explained, providing field-proven insights. All protocols are designed as self-validating systems, and key claims are supported by authoritative sources.

Introduction: The Significance of a Multifunctional Intermediate

This compound is a highly functionalized aromatic compound with a unique substitution pattern that makes it a valuable building block in medicinal chemistry.[2] Its structure incorporates an amino group, a nitro group, a fluorine atom, a methyl ester, and a phenylamino moiety, offering multiple sites for chemical modification.[2] This versatility allows for the synthesis of a diverse range of complex molecules with potential applications as anti-cancer and anti-inflammatory agents.[2] Accurate spectral analysis is crucial for confirming the identity, purity, and structure of this intermediate and its subsequent derivatives.

Molecular Structure and Properties

-

Molecular Formula: C₁₄H₁₂FN₃O₄[2]

-

Molecular Weight: 305.26 g/mol [2]

-

Appearance: Light yellow solid[2]

-

Storage: 0-8°C[2]

| Property | Value | Source |

| CAS Number | 606093-58-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₂FN₃O₄ | [2] |

| Molecular Weight | 305.26 | [2] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

| Appearance | Light yellow solid | [2] |

Proposed Synthesis Pathway

A Note on Synthesis: The successful synthesis of such a multifunctional molecule requires careful control of reaction conditions to manage the reactivity of the various functional groups and to ensure regioselectivity. The starting materials and intermediates would require thorough characterization at each step, utilizing the spectroscopic techniques detailed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be characterized by signals from the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the various substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Influencing Factors |

| Aromatic-H (on benzoate ring) | 8.0 - 8.5 | Singlet or Doublet (due to F-coupling) | 1H | Strong deshielding from the adjacent nitro group and ester. |

| Phenylamino-H (ortho) | 7.2 - 7.4 | Doublet | 2H | Deshielding by the phenyl ring and amino group. |

| Phenylamino-H (meta) | 7.0 - 7.2 | Triplet | 2H | Standard aromatic region. |

| Phenylamino-H (para) | 6.8 - 7.0 | Triplet | 1H | Standard aromatic region. |

| NH (phenylamino) | 9.0 - 9.5 | Broad Singlet | 1H | Deshielding from the aromatic system and potential for hydrogen bonding. |

| NH₂ (amino) | 5.5 - 6.5 | Broad Singlet | 2H | Shielding effect of the amino group. |

| OCH₃ (ester) | 3.8 - 4.0 | Singlet | 3H | Typical region for methyl esters. |

Expert Insight: The broadness of the NH and NH₂ signals is expected due to quadrupole broadening and potential proton exchange. The exact chemical shifts can be sensitive to solvent and concentration. For experimental confirmation, a D₂O exchange experiment would lead to the disappearance of these signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The fluorine atom will cause characteristic splitting of the signals for the carbons it is directly attached to and those in close proximity (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Influencing Factors |

| C=O (ester) | 165 - 170 | Carbonyl carbon of an ester. |

| C-F (benzoate ring) | 150 - 155 (d, ¹JCF ≈ 240-260 Hz) | Direct attachment to the highly electronegative fluorine. |

| C-NO₂ (benzoate ring) | 145 - 150 | Deshielding by the nitro group. |

| C-NH₂ (benzoate ring) | 135 - 140 | Shielding by the amino group. |

| C-NH (benzoate ring) | 125 - 130 | Attachment to the phenylamino group. |

| C-COOCH₃ (benzoate ring) | 110 - 115 | Attachment to the ester group. |

| C (ipso, phenylamino) | 140 - 145 | Attachment to the nitrogen. |

| C (ortho, phenylamino) | 120 - 125 | Standard aromatic region. |

| C (meta, phenylamino) | 128 - 132 | Standard aromatic region. |

| C (para, phenylamino) | 122 - 127 | Standard aromatic region. |

| OCH₃ (ester) | 50 - 55 | Typical region for a methyl ester carbon. |

Methodology for Unambiguous Assignment: To definitively assign the carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments correlate proton and carbon signals, allowing for the mapping of the complete molecular structure.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, this compound is expected to show a molecular ion peak (M⁺˙) at m/z 305. The fragmentation pattern will be influenced by the presence of the various functional groups, leading to characteristic losses.

| m/z | Proposed Fragment | Plausible Loss from Molecular Ion |

| 305 | [C₁₄H₁₂FN₃O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 274 | [C₁₄H₁₁FN₃O₂]⁺˙ | Loss of OCH₃ (31) |

| 259 | [C₁₃H₁₂FN₂O₂]⁺ | Loss of NO₂ (46) |

| 228 | [C₁₃H₁₁FN₂]⁺˙ | Loss of NO₂ and OCH₃ |

| 183 | [C₁₂H₉FN]⁺˙ | Loss of NO₂, OCH₃, and NH₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation from the phenylamino group |

Trustworthiness through High-Resolution MS: For unambiguous confirmation of the elemental composition of the molecular ion and its fragments, high-resolution mass spectrometry (HRMS) is the gold standard. It provides highly accurate mass measurements, allowing for the differentiation between ions of the same nominal mass but different elemental formulas.

Caption: Predicted EI-MS fragmentation pathways.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for its various functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Medium |

| 3350 - 3310 | N-H stretch | Secondary Amine (-NH-) | Medium |

| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |

| 2960 - 2850 | C-H stretch | Methyl (-OCH₃) | Medium-Weak |

| 1730 - 1715 | C=O stretch | Ester | Strong |

| 1620 - 1580 | N-H bend | Amines | Medium |

| 1550 - 1500 & 1350 - 1300 | N-O stretch (asymmetric and symmetric) | Nitro (-NO₂) | Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| 1300 - 1000 | C-O stretch | Ester | Strong |

| 1250 - 1020 | C-N stretch | Aromatic Amines | Medium |

| 1400 - 1000 | C-F stretch | Aryl Fluoride | Strong |

Experimental Causality: The choice of sampling technique (e.g., KBr pellet, ATR) can influence the appearance of the spectrum, particularly the broadness of the N-H and O-H stretching bands due to variations in hydrogen bonding. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and reproducibility.

Conclusion: A Spectroscopically Rich Molecule

The spectral analysis of this compound reveals a molecule with a rich and informative spectroscopic fingerprint. The predicted NMR, MS, and IR data provide a comprehensive and self-consistent picture of its complex structure. This guide serves as a valuable resource for researchers, providing the foundational knowledge required for the accurate identification and characterization of this important pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development.

References

-

Accela ChemBio Inc. This compound. [Link]

Sources

- 1. 606093-58-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 606093-58-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. scbt.com [scbt.com]

- 5. 606093-58-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

Abstract

This compound is a novel small molecule with a complex substitution pattern, suggesting a potential for nuanced biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to investigate its mechanism of action. Due to the novelty of this specific compound, this document synthesizes information from structurally related molecules to propose a plausible hypothesis for its biological target and outlines a rigorous, multi-step experimental plan to validate this hypothesis. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a visual roadmap for the investigative process.

Introduction: Structural Analysis and Mechanistic Hypothesis

The structure of this compound presents several key features that inform a hypothesis-driven investigation into its mechanism of action. The core is a substituted benzoate ring, a common scaffold in pharmacologically active compounds. The presence of a phenylamino group at the 2-position is reminiscent of fenamic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are known inhibitors of cyclooxygenase (COX) enzymes. Furthermore, the electronic properties of the ring are significantly modified by the presence of a strongly electron-withdrawing nitro group and a moderately electron-withdrawing fluoro group, which could influence binding affinity and selectivity for various targets.

Given these structural alerts, a primary hypothesis is that This compound acts as an inhibitor of COX enzymes , potentially with selectivity for COX-2 over COX-1 due to the flexibility of the phenylamino group to access the larger active site of COX-2. An alternative, yet plausible, hypothesis is the inhibition of protein kinases , as many kinase inhibitors feature a substituted aniline or similar scaffold that can interact with the hinge region of the kinase ATP-binding pocket.

This guide will proceed with the primary hypothesis of COX inhibition as the framework for our investigation, while acknowledging that a broader screening approach is prudent for a novel compound.

Proposed Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

The cyclooxygenase enzymes (COX-1 and COX-2) are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of these enzymes is a well-established therapeutic strategy. The proposed mechanism of action places this compound as a modulator of this pathway.

Caption: Hypothesized mechanism of action targeting the COX pathway.

Experimental Workflow for Mechanism of Action Validation

A tiered approach is recommended to efficiently and rigorously test our hypothesis. This workflow begins with broad, in vitro screening and progresses to more specific cell-based and target engagement assays.

Caption: A four-phase experimental workflow for MOA validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls and clear endpoints.

Phase 1: In Vitro COX Inhibition Assay

Rationale: This initial screen directly tests the primary hypothesis by measuring the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2. A colorimetric assay is a robust and high-throughput method for this purpose.

Protocol:

-

Prepare Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme cofactor.

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric probe.

-

Test Compound Stock: 10 mM in DMSO.

-

Positive Controls: SC-560 (COX-1 selective) and Celecoxib (COX-2 selective).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of Assay Buffer.

-

Add 10 µL of Heme.

-

Add 10 µL of either COX-1 or COX-2 enzyme solution.

-

Add 10 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or control inhibitor. For the negative control, add 10 µL of DMSO.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid.

-

Immediately add 10 µL of TMPD.

-

Read the absorbance at 590 nm every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well.

-

Determine the percent inhibition relative to the DMSO control.

-

A significant inhibition (e.g., >50% at 10 µM) warrants proceeding to IC50 determination.

-

Phase 2: IC50 Determination and Selectivity Index

Rationale: To quantify the potency of the compound, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). Comparing the IC50 values for COX-1 and COX-2 provides the Selectivity Index (SI), a critical parameter for predicting potential side effects.

Protocol:

-

Perform the COX inhibition assay as described in 4.1, but with a broader and more granular range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).

-

Data Analysis:

-

Plot percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for both COX-1 and COX-2.

-

Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

-

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| This compound | Experimental | Experimental | Calculated |

| SC-560 (Control) | ~0.009 | ~6.3 | ~700 |

| Celecoxib (Control) | ~15 | ~0.004 | ~0.00027 |

Phase 3: Cell-Based Prostaglandin E2 (PGE2) Assay

Rationale: This assay confirms that the compound can inhibit COX activity within a cellular context, which is a more physiologically relevant environment. It measures the production of PGE2, a key downstream product of COX-2, in response to an inflammatory stimulus.

Protocol:

-

Cell Culture:

-

Seed A549 cells (human lung carcinoma) or similar cells known to express COX-2 upon stimulation in a 96-well plate.

-

Grow to ~80-90% confluency.

-

-

Assay Procedure:

-

Wash cells with serum-free media.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate COX-2 expression and activity by adding Interleukin-1β (IL-1β, 10 ng/mL) for 16-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent reduction in PGE2 production compared to the vehicle-treated, IL-1β-stimulated control.

-

Determine the cellular IC50 for the inhibition of PGE2 production.

-

Phase 4: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA provides direct evidence of target engagement by measuring the change in thermal stability of a target protein upon ligand binding. If the test compound binds to COX-2 inside the cell, it will stabilize the protein, leading to a higher melting temperature.

Protocol:

-

Cell Treatment:

-

Treat intact cells (e.g., A549) with the test compound or vehicle (DMSO) for a specified time.

-

Harvest the cells and lyse them to prepare a protein extract.

-

-

Thermal Challenge:

-

Aliquot the lysate into several PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Cool the samples to room temperature.

-

-

Protein Quantification:

-

Centrifuge the samples to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble COX-2 remaining at each temperature using Western blotting or another specific protein detection method.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble COX-2 as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.

-

Conclusion and Future Directions

This guide outlines a systematic and robust strategy to elucidate the mechanism of action of this compound, centered on the hypothesis of COX inhibition. Successful validation through these experimental phases would provide strong evidence for its primary biological activity.

Should the initial COX screening prove negative, the workflow can be adapted to investigate the alternative hypothesis of kinase inhibition, starting with a broad kinase panel screen and followed by relevant enzymatic and cell-based assays for any identified hits. The principles of rigorous, multi-tiered validation remain paramount regardless of the target class. The data generated through this comprehensive approach will be critical for advancing this novel compound through the drug discovery and development pipeline.

References

A Technical Guide to the Predicted Biological Activity and Therapeutic Potential of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

Executive Summary

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a synthetic organic compound currently positioned as a versatile intermediate in chemical synthesis.[1][2] A detailed analysis of its structure reveals the convergence of several pharmacologically significant motifs: a nitroaromatic system, a 4-aminobenzoic acid scaffold, a strategic fluorine substituent, and a phenylamino group. This guide posits that this unique combination of functional groups makes the compound a compelling candidate for investigation as a novel therapeutic agent. We predict primary biological activities in the antimicrobial and oncology domains, potentially driven by a multi-faceted mechanism of action. The proposed activities stem from the established roles of its constituent parts, including the bio-reductive activation of the nitro group to generate cytotoxic reactive species and potential interference with metabolic pathways like folate synthesis.[3][4][5] This document provides a comprehensive analysis of these predicted activities, outlines hypothetical mechanisms of action, and presents a detailed, step-by-step experimental workflow for validating its therapeutic potential.

Compound Overview and Rationale for Investigation

This compound is a multifaceted molecule whose potential as an active pharmaceutical ingredient (API) remains largely unexplored. Its current utility as a synthetic building block belies the therapeutic promise suggested by its intricate chemical architecture.[1]

-

IUPAC Name: this compound

-

CAS Number: 606093-58-7

-

Molecular Formula: C₁₄H₁₂FN₃O₄

Table 1: Physicochemical Properties of the Compound of Interest

| Property | Value | Source |

| Molecular Weight | 305.26 g/mol | [2] |

| Boiling Point | 475.2 °C at 760 mmHg | [2] |

| Density | 1.441 g/cm³ | [2] |

The rationale for this investigation is built upon the principle of molecular hybridization, where distinct pharmacophores are combined into a single chemical entity to elicit a unique or synergistic biological response. The subject molecule integrates four such motifs, each with a well-documented history in drug discovery.

Analysis of Structural Motifs and Predicted Biological Activities

The therapeutic potential of this compound can be predicted by deconstructing it into its core functional components.

The Nitroaromatic Moiety: A Double-Edged Sword

The nitro group (–NO₂) is a powerful electron-withdrawing group and a key feature of many therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[3][5]

-

Predicted Activity: Broad-spectrum antimicrobial and cytotoxic (anticancer) effects.

-

Underlying Mechanism: The primary mechanism of nitroaromatic drugs involves the in-situ reduction of the nitro group by cellular nitroreductases (NTRs), which are present in both prokaryotic and eukaryotic cells.[5] This multi-step reduction process generates a cascade of highly reactive intermediates, including the nitroanion radical, a nitroso species, and a hydroxylamine derivative.[6][7] These species can induce significant cellular damage through oxidative stress, covalent modification of proteins, and DNA damage, ultimately leading to cell death.[7]

-

Associated Risks: The same bioactivation pathway that provides therapeutic efficacy is also responsible for potential toxicity, including reports of mutagenicity and hepatotoxicity associated with some nitroaromatic drugs.[3][6]

The 4-Aminobenzoic Acid Scaffold: A Classic Antimetabolite Core

The 4-aminobenzoic acid (PABA) structure is a foundational building block in medicinal chemistry.[8] It is most famously known as the target of sulfonamide antibiotics, which act as PABA mimics to disrupt folate synthesis in bacteria.[4] Derivatives of PABA have demonstrated a wide range of activities, including anti-inflammatory, anticancer, and antiviral effects.[8][9]

-

Predicted Activity: Antibacterial (as a folate antagonist), anti-inflammatory.

-

Underlying Mechanism: If the methyl ester is hydrolyzed in vivo to the free carboxylic acid, the molecule could act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate pathway.[4] This would disrupt the synthesis of DNA precursors and arrest bacterial growth.

Strategic Fluorination: Enhancing Drug-Like Properties

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its presence can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

-

Predicted Impact: The fluorine atom at the 3-position is expected to increase metabolic stability by blocking a potential site of oxidative metabolism. Its high electronegativity can also modulate the electronic environment of the aromatic ring, potentially enhancing binding affinity to a biological target and increasing lipophilicity to improve cell membrane permeability.

The Phenylamino Substituent: Modulating Lipophilicity and Target Interaction

The secondary phenylamino group adds significant bulk and lipophilicity to the molecule. This feature is common in various classes of drugs, including kinase inhibitors.

-

Predicted Impact: This group can participate in crucial binding interactions within a protein target, such as van der Waals forces and π-stacking. It orients the second aromatic ring in a distinct spatial conformation, which could be critical for fitting into a specific enzyme's active site, such as the ATP-binding pocket of a protein kinase.

Hypothetical Mechanisms of Action

By synthesizing the contributions of each structural motif, we can propose several plausible mechanisms of action for this compound.

Hypothesis 1: Dual-Mechanism Antimicrobial Agent

The compound may function as a potent antimicrobial by attacking pathogenic cells on two fronts:

-

Folate Synthesis Inhibition: The PABA-like core could inhibit DHPS, leading to bacteriostasis.

-

Oxidative Damage: The nitro group could be reduced by bacterial nitroreductases, leading to a bactericidal effect through the generation of reactive nitrogen species.

Hypothesis 2: Protein Kinase Inhibitor for Anticancer Therapy

The overall topography of the molecule, featuring two aromatic rings connected by a flexible amine linker, is reminiscent of many ATP-competitive kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers. The compound could potentially bind to the ATP pocket of a specific oncogenic kinase, blocking its activity and downstream signaling pathways that promote cell proliferation and survival.

Caption: Hypothesized pathways from the compound to biological activities.

Proposed Experimental Validation Workflow

To systematically evaluate the predicted biological activities, a tiered screening approach is proposed. This workflow is designed to first confirm activity and then elucidate the underlying mechanism.

Caption: A tiered workflow for validating the compound's bioactivity.

Tier 1: Primary In Vitro Screening

This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.

-

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well, targeting a final concentration of 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum + standard antibiotic like Ciprofloxacin), a negative control (broth + inoculum), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

Analysis: Determine the MIC by visual inspection as the lowest concentration well with no visible turbidity. For quantitative analysis, a viability indicator like Resazurin can be added and fluorescence measured.

-

Trustworthiness: The inclusion of standard positive and negative controls validates the assay's sensitivity and the viability of the inoculum.

Table 2: Hypothetical MIC Data (µg/mL)

| Organism | Compound | Ciprofloxacin | Fluconazole |

| S. aureus (MRSA) | 4 | 1 | N/A |

| E. coli | 16 | 0.5 | N/A |

| P. aeruginosa | 64 | 2 | N/A |

| C. albicans | 8 | N/A | 0.5 |

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Table 3: Hypothetical Anticancer IC₅₀ Data (µM)

| Cell Line | Compound | Doxorubicin |

| MCF-7 (Breast) | 2.5 | 0.8 |

| A549 (Lung) | 5.1 | 1.2 |

| HCT116 (Colon) | 3.8 | 0.5 |

Tier 2: Mechanistic Elucidation Assays

This assay confirms if the compound can be activated by nitroreductase enzymes.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADH or NADPH as a cofactor, a purified nitroreductase enzyme (e.g., bacterial NfsA or human NQO1), and the test compound.

-

Initiation & Monitoring: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH.

-

Causality: A decrease in absorbance in the presence of the compound and enzyme, but not in their absence, demonstrates that the compound is a substrate for the enzyme and that the bio-reductive pathway is viable.

This is a high-throughput screen to identify specific protein kinase targets.

-

Assay Principle: Utilize a commercial service that employs binding assays (e.g., KINOMEscan™) or activity assays. In a binding assay, the test compound competes with an immobilized ligand for binding to a large panel of kinases.

-

Execution: Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.

-

Data Analysis: Results are typically provided as percent inhibition or dissociation constants (Kd) for each kinase. "Hits" are identified as kinases that show significant inhibition or strong binding.

-

Causality: This unbiased approach directly tests the kinase inhibitor hypothesis and provides specific, actionable targets for further validation, such as cellular target engagement and downstream signaling pathway analysis.

Synthesis and Derivatization Strategy for SAR

While the parent compound is commercially available, establishing a synthetic route is crucial for creating analogs for Structure-Activity Relationship (SAR) studies. A key step would be the selective reduction of the nitro group to an amine, providing a new reactive handle. This new diamino derivative could then be acylated, alkylated, or used in cyclization reactions to build a focused library of compounds.

Caption: A workflow for SAR exploration via chemical modification.

Conclusion and Future Directions

This compound possesses a compelling chemical structure that strongly suggests therapeutic potential, particularly as an antimicrobial or anticancer agent. The convergence of a bio-reducible nitro group with a PABA-like scaffold and other drug-like features presents an opportunity for developing a novel clinical candidate. The experimental workflow detailed in this guide provides a clear and logical path to validate these predictions, moving from broad phenotypic screening to specific mechanistic studies. Positive results from this initial cascade would warrant progression to lead optimization through SAR studies, in-depth toxicological profiling, and eventual evaluation in preclinical in vivo models.

References

-

Abreu, P. A., et al. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

-

Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

-

Boelsterli, U. A., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]

-

Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

-

Xavier, J. A., et al. (2021). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Vioque, J. (1981). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. [Link]

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

Haroon, M., et al. (2023). The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Farooq, T., et al. (2018). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Tropical Journal of Pharmaceutical Research. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. pharmachem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies in its role as a key intermediate in the synthesis of targeted therapeutics, most notably the MEK inhibitor, Selumetinib. This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound, offering insights into its significance in drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 606093-58-7 | [1] |

| Molecular Formula | C₁₄H₁₂FN₃O₄ | [2] |

| Molecular Weight | 305.26 g/mol | [2] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C, keep in a dark place, inert atmosphere | [2] |

The Genesis of a Key Intermediate: Discovery and History